2,6-Dichloro-5-nitropyrimidin-4-amine chemical properties
2,6-Dichloro-5-nitropyrimidin-4-amine chemical properties
An In-Depth Technical Guide to 2,6-Dichloro-5-nitropyrimidin-4-amine: Properties, Reactivity, and Applications in Medicinal Chemistry
Introduction
2,6-Dichloro-5-nitropyrimidin-4-amine stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its unique molecular architecture, characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an electron-withdrawing nitro group, and an amino group, renders it an exceptionally versatile building block. The strategic placement of these functional groups allows for a series of controlled, regioselective modifications, making it a precursor of choice for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 2,6-dichloro-5-nitropyrimidin-4-amine, with a particular focus on its instrumental role in the development of purine analogs and other biologically active molecules for drug discovery.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity are critical for its handling, characterization, and application in synthesis. Below is a summary of the key physicochemical and computed properties for 2,6-dichloro-5-nitropyrimidin-4-amine.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 31221-68-8 | [1] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [1][2] |
| Molecular Weight | 208.99 g/mol | [1][2] |
| Appearance | Pale yellow powder (Typical) | Inferred from similar compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Data Summary
While specific, experimentally-derived spectra for this exact molecule are not widely published, its structure allows for the reliable prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds like 4,6-dichloropyrimidin-5-amine.[3]
Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 65:100, indicative of the presence of two chlorine atoms.
| m/z Value (Predicted) | Relative Intensity | Assignment |
| 210 | ~65% | [M+2]⁺ Isotope Peak |
| 208 | 100% | [M]⁺ Molecular Ion |
| 173 | Variable | [M-Cl]⁺ |
| 162 | Variable | [M-NO₂]⁺ |
Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3300 | Strong, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch |
| ~1640 | Strong | NH₂ Scissoring (bending) |
| ~1580, ~1350 | Strong | NO₂ Asymmetric & Symmetric Stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (ring) |
| ~800-600 | Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A broad singlet is anticipated for the amine protons (-NH₂). The chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
Chemical Shift (δ, ppm) Multiplicity Assignment | ~7.0 - 8.5 | Broad Singlet | -NH₂ |
-
¹³C NMR: The carbon signals are influenced by the electronic effects of the substituents. The carbons bonded to chlorine will appear downfield, and the presence of the nitro and amino groups will further influence the chemical shifts of the ring carbons.
Chemical Shift (δ, ppm) Assignment ~160 C4 (attached to -NH₂) ~158 C2, C6 (attached to -Cl) | ~125 | C5 (attached to -NO₂) |
Synthesis and Reaction Mechanisms
The synthesis of 2,6-dichloro-5-nitropyrimidin-4-amine is not explicitly detailed in the provided literature, but a logical pathway can be inferred from standard pyrimidine chemistry. A common approach involves the nitration and subsequent chlorination of a suitable pyrimidine precursor.
Plausible Synthetic Workflow
A likely synthetic route starts from 4-amino-2,6-dihydroxypyrimidine. The process involves two key transformations:
-
Nitration: Introduction of a nitro group at the electron-rich C5 position using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Plausible synthetic route for 2,6-dichloro-5-nitropyrimidin-4-amine.
Detailed Experimental Protocol (Illustrative)
Step 1: Nitration of 4-Amino-2,6-dihydroxypyrimidine
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To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-amino-2,6-dihydroxypyrimidine in portions, ensuring the temperature remains below 10 °C.
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Stir the mixture until a clear solution is obtained.
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Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield 4-amino-2,6-dihydroxy-5-nitropyrimidine.
Step 2: Chlorination to 2,6-Dichloro-5-nitropyrimidin-4-amine
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In a flask equipped with a reflux condenser, combine 4-amino-2,6-dihydroxy-5-nitropyrimidine with an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a mixture of crushed ice and a suitable solvent like dichloromethane.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product.
Chemical Reactivity: A Hub for Diversity
The reactivity of 2,6-dichloro-5-nitropyrimidin-4-amine is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, and this deficiency is significantly amplified by the potent electron-withdrawing nitro group at the C5 position. This electronic arrangement activates the chlorine atoms at C2 and C6, making them excellent leaving groups for nucleophilic attack.
Regioselective Nucleophilic Substitution
A key feature of this molecule is the potential for sequential and regioselective substitution of the two chlorine atoms. The chlorine at C6 is generally considered more reactive towards nucleophiles than the chlorine at C2. This is because the C6 position is para to one ring nitrogen and ortho to the other, while also being ortho to the activating nitro group. This differential reactivity allows for the stepwise introduction of two different nucleophiles, a cornerstone strategy for building molecular libraries.
Causality of Reactivity:
-
Electron-Withdrawing Groups: The nitro group at C5 and the nitrogen atoms within the pyrimidine ring pull electron density away from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: Chloride is an excellent leaving group, facilitating the SNAr mechanism.
-
Steric Hindrance: The amino group at C4 may exert some steric influence, but the primary driver of regioselectivity is electronic effects.
Caption: Key reaction pathways of 2,6-dichloro-5-nitropyrimidin-4-amine.
Common Transformations
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Amination: Reaction with primary or secondary amines is a common first step. This allows for the introduction of diverse side chains that can modulate solubility, target binding, and other pharmacokinetic properties.[4] The successive substitution of both chlorine atoms is a viable strategy.[4]
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorine atoms, typically in the presence of a base, to form ether linkages. Studies on related 4,6-dichloro-5-nitropyrimidines have shown that chlorine is a more favorable leaving group than an alkoxy group in subsequent SNAr reactions, a crucial insight for planning multi-step syntheses.[5][6]
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ or sodium dithionite).[7][8] This transformation is the gateway to forming the fused imidazole ring of a purine.
Applications in Drug Development: The Purine Scaffold
The primary application of 2,6-dichloro-5-nitropyrimidin-4-amine is as a scaffold for the synthesis of purine analogs. Purines are "privileged structures" in medicinal chemistry, forming the core of DNA bases (adenine, guanine) and numerous enzyme cofactors.[5][9] As such, analogs of purines are potent inhibitors of a wide range of enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.
Workflow from Pyrimidine to Purine
The synthesis of a purine library from 2,6-dichloro-5-nitropyrimidin-4-amine follows a logical and powerful sequence:
-
Diversification at C2/C6: Sequential SNAr reactions are performed to install the desired substituents (R¹ and R²) at the C6 and C2 positions. This is the primary point of diversity generation.
-
Reduction: The 5-nitro group is reduced to a 5-amino group, yielding a highly reactive 4,5-diaminopyrimidine intermediate.
-
Cyclization: The newly formed 5-amino group undergoes condensation and cyclization with a one-carbon electrophile (such as an orthoester, aldehyde, or carboxylic acid) to form the fused imidazole ring, completing the purine core.
This strategy has been successfully employed to create libraries of compounds for screening against various biological targets, including O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein implicated in cancer drug resistance.[4]
Caption: Logical workflow for generating purine libraries in drug discovery.
Safety and Handling
As a chlorinated and nitrated aromatic compound, 2,6-dichloro-5-nitropyrimidin-4-amine requires careful handling in a laboratory setting.
-
Hazard Classification: While specific GHS data for this compound is limited, related compounds like 4,6-dichloro-5-nitropyrimidine are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[1][12]
Conclusion
2,6-Dichloro-5-nitropyrimidin-4-amine is a high-value chemical intermediate whose utility is derived from its predictable and versatile reactivity. The interplay between its activating nitro group and two distinct, replaceable chlorine atoms provides a robust platform for Nucleophilic Aromatic Substitution reactions. This allows chemists to systematically build molecular complexity, making it an indispensable tool in the synthesis of purine analogs for drug discovery. A thorough understanding of its properties, reaction mechanisms, and synthetic potential is essential for researchers and scientists aiming to leverage this powerful scaffold in the creation of novel therapeutic agents.
References
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activ
- Method for synthesizing 4,6-dichloro-2-(propylthio)
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchG
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- 31221-68-8|2,6-Dichloro-5-nitropyrimidin-4-amine - BLDpharm.
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- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- 2,6-dichloro-5-nitro-pyrimidin-4-amine 31221-68-8 wiki - Guidechem.
- Cyclobutene, 1,4-dichloro-3,3,4-trifluoro- | 2927-72-2 - ChemicalBook.
- SAFETY D
- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine - Benchchem.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing.
- 4-Amino-2,6-dichloro-5-nitropyrimidine | Request PDF - ResearchG
- Buy 4,6-dichloro-2-methyl-5-nitropyrimidine Different Grade
- 5 - SAFETY D
- Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
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